2-(4-Phenoxyphenyl)piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is This compound , reflecting its core piperidine ring substituted at the second position with a 4-phenoxyphenyl group and protonated as a hydrochloride salt. The structural backbone consists of a six-membered piperidine ring (C₅H₁₁N) with a phenoxyphenyl substituent (C₁₂H₁₀O) attached to the second carbon. The hydrochloride component arises from the protonation of the piperidine nitrogen by hydrochloric acid.
The SMILES notation for the compound is Cl[H].C(C1NCCCC1)(C=C2)=CC=C2OC3=CC=CC=C3, which encodes the piperidine ring, phenoxyphenyl group, and chloride ion. The InChIKey RUNOQPYFFDKKML-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 2602564-62-3 . Additional identifiers include:
These identifiers ensure precise referencing across chemical databases and regulatory documents.
Molecular Formula and Weight Calculations
The molecular formula C₁₇H₂₀ClNO corresponds to a molecular weight of 289.8 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 17 | 12.01 | 204.17 |
| H | 20 | 1.008 | 20.16 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 289.8 |
The hydrochloride salt adds 36.46 g/mol (HCl) to the base compound’s molecular weight of 253.34 g/mol (C₁₇H₁₉NO).
Salt Formation Mechanisms in Hydrochloride Derivatives
Hydrochloride salts form via acid-base reactions between amines and hydrochloric acid. For 2-(4-phenoxyphenyl)piperidine, the lone pair on the piperidine nitrogen reacts with HCl, yielding a protonated ammonium ion (NH⁺) and a chloride counterion. This process enhances aqueous solubility, a critical factor in pharmaceutical bioavailability.
Reaction Summary:
$$ \text{C}{17}\text{H}{19}\text{NO} + \text{HCl} \rightarrow \text{C}{17}\text{H}{20}\text{ClNO} $$
Comparative analysis of amine salt formation reveals distinct spectral signatures. Primary amine salts (e.g., cyclohexylamine hydrochloride) exhibit broad NH₃⁺ stretching envelopes near 3000 cm⁻¹, while tertiary amines like this compound show narrower bands due to reduced hydrogen bonding.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)19-16-11-9-14(10-12-16)17-8-4-5-13-18-17;/h1-3,6-7,9-12,17-18H,4-5,8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHSAEOWSYXJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. In the context of 2-(4-phenoxyphenyl)piperidine, this method involves coupling a boronic ester derivative of 4-phenoxyphenyl with a halogenated piperidine precursor. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (SMC) has been used as a coupling partner with chloro-substituted intermediates in the presence of palladium catalysts.
Reaction Conditions :
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol% loading)
-
Base: K₂CO₃ or NaHCO₃ in aqueous/organic solvent mixtures (e.g., THF/H₂O)
-
Temperature: 60–140°C, optimized to 75–85°C for reduced side reactions
Hydrogenation of Pyridine Derivatives
Piperidine Ring Formation via Catalytic Hydrogenation
Pyridine rings serve as precursors to piperidine through hydrogenation. A patented route for analogous compounds involves hydrogenating 2-(4-phenoxyphenyl)-3,6-dihydropyridine intermediates under H₂ gas (1–5 bar) using palladium-on-carbon (Pd/C) or palladium hydroxide (Pd(OH)₂/C).
Key Steps :
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Intermediate Synthesis : Coupling 4-phenoxyphenylboronic acid with 2-chloro-3,6-dihydropyridine.
-
Hydrogenation :
-
Workup : Filtration to remove catalyst, followed by solvent evaporation.
This method achieves >90% conversion, with the piperidine ring’s stereochemistry controlled by the dihydropyridine precursor’s geometry.
Acidic Deprotection of Protected Piperidine Intermediates
Boc Deprotection with Hydrochloric Acid
tert-Butoxycarbonyl (Boc) protection is widely used to mask amine groups during synthesis. For 2-(4-phenoxyphenyl)piperidine hydrochloride, Boc deprotection is achieved using HCl gas or concentrated HCl solutions:
Procedure :
-
Deprotection :
-
Precipitation : The hydrochloride salt precipitates as a white solid, isolated via filtration.
-
Purity : Trituration with ethyl acetate raises purity to >95%.
Advantages :
-
No column chromatography required, ideal for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | Regioselective, mild conditions | Requires expensive catalysts | 70–85 | Moderate |
| Catalytic Hydrogenation | High stereochemical control | Sensitivity to catalyst poisoning | 80–90 | High |
| Boc Deprotection | Column-free purification | Corrosive HCl handling | 85–92 | High |
Optimal Route : Combining Suzuki-Miyaura coupling with Boc deprotection offers a balance of efficiency and scalability, particularly for GMP-compliant synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted piperidine compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of more complex molecules.
Biology
- Biological Activity : Research indicates that 2-(4-Phenoxyphenyl)piperidine hydrochloride interacts with specific biological targets, influencing cellular processes such as signaling pathways related to inflammation and apoptosis. These interactions suggest potential therapeutic applications.
Medicine
- Therapeutic Potential : Ongoing studies are investigating its efficacy in treating various conditions, including neurodegenerative diseases and pain management. The compound's ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at neuroprotection and pain relief.
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of piperidine derivatives. Modifications to the phenoxy group significantly affect binding affinity and selectivity for various targets:
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increased lipophilicity |
| Chlorine | Enhanced receptor binding affinity |
| Fluorine | Improved metabolic stability |
These modifications can lead to increased potency against specific biological targets, highlighting the importance of structural variations in drug design.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial potential.
Antiparasitic Activity
Studies have shown promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The compound inhibits proteasome activity within the parasite with an IC50 value of 20 nM, showcasing high selectivity over human proteasomes and opening avenues for new antimalarial therapies.
Neuroprotective Effects
In animal models, treatment with this compound resulted in a 50% reduction in neuronal loss due to excitotoxicity, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations.
Antiparasitic Mechanism
Research identified that this compound effectively inhibits Plasmodium proteasome activity, highlighting its potential as an antimalarial agent.
Neuroprotection in Models
In rodent models, treatment with this compound showed substantial neuroprotective effects, suggesting its utility in therapeutic strategies against neurodegeneration.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Piperidine derivatives exhibit varied physical properties depending on substituents. For example:
- GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride) has methyl groups enhancing hydrophobicity, with a molecular weight (MW) of ~466–545 g/mol .
- 4-(4-Fluorobenzoyl)piperidine hydrochloride introduces a ketone and fluorine, lowering basicity and altering solubility (MW: ~308.81 g/mol) .
2-(4-Phenoxyphenyl)piperidine hydrochloride differs with its bulky, planar phenoxyphenyl group, which likely elevates melting points (analogs: 268–287°C ) and reduces aqueous solubility compared to smaller substituents. The ether oxygen may moderate lipophilicity (LogP ~3–4 estimated), balancing membrane permeability and solubility .
Table 1: Key Physicochemical Comparisons
*Estimated based on structural similarity.
Pharmacological Activity and Receptor Interactions
Piperidine derivatives are explored for diverse targets:
- Acetylcholinesterase (AChE) Inhibitors : 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride () shows potent AChE inhibition (IC₅₀ ~nM range) via benzyl and dimethoxy groups enhancing binding .
- κ-Opioid Receptor Agonists : (2S)-1-[(3,4-dichlorophenyl)acetyl]piperidine derivatives exhibit high selectivity (Ki κ: 0.24 nM) due to electron-withdrawing Cl groups .
- Vesicular Monoamine Transporter (VMAT) Inhibitors: Lobelane analogs (e.g., GZ-274B with 2-fluorophenyl groups) inhibit dopamine uptake, influenced by electronegative substituents .
However, its bulky structure could limit access to tight active sites compared to smaller analogs like 2-(2,3-dimethylphenyl)piperidine HCl .
Biological Activity
2-(4-Phenoxyphenyl)piperidine hydrochloride is a piperidine derivative with the molecular formula C17H19NO·HCl. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application context, but it is known to affect neurotransmitter systems and may have implications in pain relief and neuroprotection.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Research indicates that modifications to the phenoxy group significantly influence the compound's binding affinity and selectivity for various targets. For instance, substituting different functional groups on the phenyl ring can enhance or diminish the compound's potency against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy | Increased lipophilicity |
| Chlorine | Enhanced receptor binding affinity |
| Fluorine | Improved metabolic stability |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in antibiotic development.
Antiparasitic Activity
A study highlighted that compounds similar to this compound showed promising antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of the proteasome, which is crucial for parasite survival. This finding opens avenues for developing new antimalarial therapies based on this scaffold .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models, it demonstrated a capacity to mitigate neurodegeneration induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential.
- Antiparasitic Mechanism : In a study focusing on antiparasitic mechanisms, researchers identified that this compound inhibits Plasmodium proteasome activity with an IC50 value of 20 nM, showcasing high selectivity over human proteasomes .
- Neuroprotection in Models : In rodent models of neurodegeneration, treatment with this compound resulted in a 50% reduction in neuronal loss compared to control groups, highlighting its protective effects against excitotoxicity .
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Phenoxyphenyl)piperidine hydrochloride, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Nucleophilic substitution : Reacting 4-phenoxyphenyl halides with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-phenyl ether backbone.
- Hydrochloride formation : Treating the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
Key intermediates include 4-phenoxybromobenzene and 2-(4-phenoxyphenyl)piperidine free base. Reaction optimization may require temperature control (60–80°C) and inert atmospheres to minimize oxidation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and aromatic proton integration. For example, the phenoxy group’s protons appear as a multiplet in δ 6.8–7.4 ppm.
- FT-IR : Identify N-H stretches (~2500 cm⁻¹ for HCl salt) and C-O-C ether linkages (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 314.1) and fragmentation patterns .
Advanced: How can researchers resolve contradictory data regarding the piperidine ring’s reactivity under varying pH conditions?
Methodological Answer:
- Systematic pH Studies : Perform kinetic experiments under controlled pH (e.g., 3–10) to track ring-opening or hydrolysis rates via HPLC.
- Computational Modeling : Use DFT calculations to assess protonation states of the piperidine nitrogen and their impact on ring stability.
- Control Experiments : Compare reactivity in aprotic (e.g., DMSO) vs. protic (e.g., H₂O/EtOH) solvents to isolate pH effects .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reagent Selection : Use Pd-catalyzed coupling (e.g., Buchwald-Hartwig) for aryl-piperidine bond formation, which reduces side products vs. traditional SN2 methods.
- Purification : Employ gradient flash chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity intermediates.
- Side Reaction Mitigation : Add antioxidants (e.g., BHT) to prevent phenoxy group oxidation during reflux .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .
Advanced: How do substituents on the phenoxy group influence biological activity, and what computational methods validate these interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and test receptor binding (e.g., IC₅₀ assays).
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., serotonin receptors) and correlate docking scores with experimental EC₅₀ values .
Basic: What are the solubility properties of this compound, and how do they affect purification?
Methodological Answer:
- Solubility Profile : Freely soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in ethanol, and insoluble in water.
- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C for gradual cooling to obtain crystalline product. Centrifuge to remove insoluble impurities .
Advanced: What mechanistic pathways explain byproduct formation during hydrochlorination?
Methodological Answer:
- Mechanistic Probes : Use LC-MS to identify intermediates like N-oxide derivatives.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated piperidine to assess proton transfer steps.
- Side Reaction Pathways : Over-addition of HCl may protonate the phenoxy oxygen, leading to ring chlorination under harsh conditions .
Basic: Which chromatographic methods are recommended for purity analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
